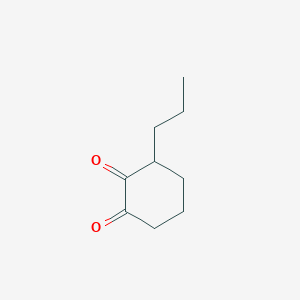
3-Propylcyclohexane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propylcyclohexane-1,2-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclohexane ring with two ketone groups at the 1 and 2 positions and a propyl group at the 3 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylcyclohexane-1,2-dione can be achieved through various organic reactions. One common method involves the oxidation of 3-propylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic or basic medium and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 3-propylcyclohexanol using metal catalysts such as palladium or platinum. This method is advantageous due to its high efficiency and selectivity, allowing for large-scale production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Propylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of 3-propylcyclohexane-1,2-diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 3-Propylcyclohexane-1,2-diol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Propylcyclohexane-1,2-dione has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Propylcyclohexane-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. Additionally, the propyl group may affect the compound’s hydrophobicity and membrane permeability, impacting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,2-dione: Lacks the propyl group, making it less hydrophobic.
3-Methylcyclohexane-1,2-dione: Contains a methyl group instead of a propyl group, resulting in different chemical properties.
3-Ethylcyclohexane-1,2-dione: Contains an ethyl group, leading to variations in reactivity and biological activity.
Uniqueness
3-Propylcyclohexane-1,2-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of the propyl group enhances its hydrophobicity and may affect its binding affinity to various molecular targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
60386-57-4 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-propylcyclohexane-1,2-dione |
InChI |
InChI=1S/C9H14O2/c1-2-4-7-5-3-6-8(10)9(7)11/h7H,2-6H2,1H3 |
Clé InChI |
URKXGIXFPYIONB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCCC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















